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Compound of Interest

Compound Name: N-Boc-indoline-7-carboxylic acid

Cat. No.: B141799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Boc-indoline-7-
carboxylic acid, a conformationally constrained amino acid analog, in solid-phase peptide

synthesis (SPPS). The incorporation of this building block can impart unique structural features

to peptides, potentially enhancing their biological activity, metabolic stability, and

pharmacokinetic profiles. Due to the sterically hindered nature of this secondary amino acid,

specific considerations are required for efficient coupling. The following protocols and data,

primarily based on methodologies for the closely related and more extensively studied N-Boc-

indoline-2-carboxylic acid, serve as a robust starting point for optimization.

Introduction to N-Boc-indoline-7-carboxylic acid in
Peptide Design
N-Boc-indoline-7-carboxylic acid is a proline analog where the pyrrolidine ring is fused to a

benzene ring. This fusion results in a rigid structure that can be used to induce specific

secondary structures, such as β-turns, in peptides. Such conformational constraints are a

valuable tool in medicinal chemistry for designing peptides with improved receptor affinity and

resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the

indoline nitrogen allows for its use in standard Boc-based solid-phase peptide synthesis

strategies.
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Table 1: Physicochemical Properties of N-Boc-indoline-
7-carboxylic acid

Property Value

CAS Number 143262-20-8

Molecular Formula C₁₄H₁₇NO₄

Molecular Weight 263.29 g/mol

Appearance White to off-white solid

Purity ≥97%

Table 2: Comparative Coupling Efficiency of Sterically
Hindered N-Boc-Amino Acids
The choice of coupling reagent is critical for the successful incorporation of sterically hindered

amino acids like N-Boc-indoline-7-carboxylic acid. The following table summarizes typical

coupling efficiencies observed with various reagents for analogous compounds. Yields are

sequence-dependent and may require optimization.
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Coupling
Reagent

Activating
Additive

Base Solvent
Typical
Yield (%)

Key
Considerati
ons

HBTU
HOBt

(internal)
DIPEA, NMM DMF, NMP >90%

Fast

activation,

standard for

SPPS. May

require

double

coupling.

HATU
HOAt

(internal)

DIPEA, 2,4,6-

Collidine
DMF, NMP >95%

Highly

reactive,

superior for

hindered

couplings.

Reduces

racemization.

PyBOP
HOBt

(internal)
DIPEA, NMM DMF, CH₂Cl₂ >90%

Effective for

hindered and

N-methylated

amino acids.

DCC / DIC
HOBt,

OxymaPure
- CH₂Cl₂, DMF ~85%

Cost-

effective.

Formation of

insoluble

DCU

byproduct

with DCC.

DIC is

preferred for

SPPS.

Data extrapolated from studies on sterically hindered N-Boc-cyclic amino acids.
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Table 3: Typical Purification and Characterization
Results for Indole-Containing Dipeptides

Peptide Sequence Purification Method Purity Characterization

Indole-Ala-Tyr Preparative RP-HPLC >95% ESI-MS, ¹H NMR

Indole-Phe-Tyr Preparative RP-HPLC >95% ESI-MS, ¹H NMR

Indole-Val-Tyr Preparative RP-HPLC >95% ESI-MS, ¹H NMR

Based on reported data for dipeptides containing indole-3-carboxylic acid, with yields in the 89-

92% range after purification.[1]

Experimental Protocols
The following protocols are based on established procedures for solid-phase peptide synthesis

using the Boc strategy and are adapted for the incorporation of the sterically hindered N-Boc-
indoline-7-carboxylic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc
Strategy
This protocol outlines a single coupling cycle for incorporating N-Boc-indoline-7-carboxylic
acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

Peptide-resin (e.g., MBHA or PAM resin)

N-Boc-indoline-7-carboxylic acid

Coupling reagent (e.g., HATU, HBTU)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)

Isopropanol (IPA)

Cleavage cocktail (e.g., HF/p-cresol or TFA/TIS/H₂O)

Procedure:

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30

minutes in a reaction vessel. Drain the solvent.

Boc Deprotection:

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.

Drain and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

Neutralization:

Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this

step.

Wash the resin with DMF (5x).

Coupling of N-Boc-indoline-7-carboxylic acid:

In a separate vessel, dissolve N-Boc-indoline-7-carboxylic acid (3 equivalents relative

to resin substitution) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.

Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

Add the activated amino acid solution to the neutralized resin.

Agitate the reaction mixture for at least 4 hours, or overnight, at room temperature.

Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow

beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the
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reaction time or perform a double coupling.

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide

chain.

Final Cleavage and Deprotection:

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry

under vacuum.

Treat the resin with a cleavage cocktail (e.g., 80:10:10 TFA:TIS:H₂O for 3 hours at room

temperature) to cleave the peptide from the resin and remove side-chain protecting

groups.[1]

Precipitate the crude peptide with cold diethyl ether.

Wash the peptide pellet with cold diethyl ether multiple times.

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and

amino acid analysis.

Visualizations
Experimental Workflow for SPPS
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Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Logical Relationship of Coupling Reagents for Hindered
Amino Acids
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Caption: Choice of coupling reagent for hindered amino acids.

Example Signaling Pathway: MAPK/ERK Pathway
Peptides incorporating constrained scaffolds like indoline can be designed to modulate protein-

protein interactions within signaling pathways. The MAPK/ERK pathway is a critical regulator of

cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like

cancer.
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Caption: Inhibition of the MAPK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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